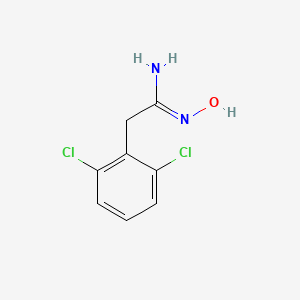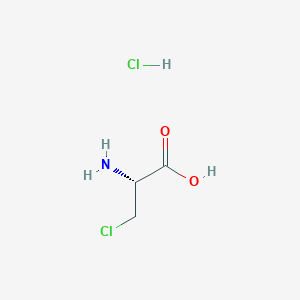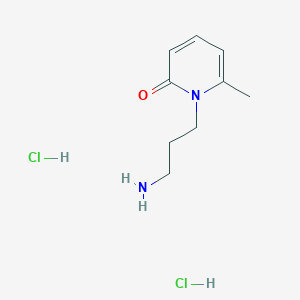![molecular formula C16H16O2S B2406700 2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid CAS No. 385383-43-7](/img/structure/B2406700.png)
2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid” is a chemical compound with the molecular formula C16H16O2S and a molecular weight of 272.36 . It is a product used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzenecarboxylic acid group (a benzene ring with a carboxylic acid functional group) and a 2,5-dimethylbenzylsulfanyl group (a benzene ring with two methyl groups and a sulfanyl group attached to a benzyl group) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, a boiling point of 432.9±45.0 °C at 760 mmHg, and a flash point of 215.6±28.7 °C . The exact mass is 272.087097 and the LogP is 4.59 .Applications De Recherche Scientifique
Catalyst in Synthesis Reactions
Sulfur-containing compounds like 2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid and its derivatives have been explored as catalysts in various synthesis reactions. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester was used as a recyclable catalyst in the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), demonstrating the potential of sulfur-containing catalysts in organic synthesis (Tayebi et al., 2011).
Photoreleasable Protecting Group
Compounds with a 2,5-dimethylphenacyl structure, related to this compound, have been used as photoreleasable protecting groups. For example, 2,5-dimethylphenacyl chromophore served as a photoremovable protecting group for carboxylic acids. This process is based on efficient intramolecular hydrogen abstraction and does not require a photosensitizer (Klan et al., 2000).
Mécanisme D'action
The mechanism of action of “2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid” is not clear from the available information. As it is used in proteomics research applications, it may interact with proteins in specific ways, but further details would depend on the specific context of the research .
Orientations Futures
Propriétés
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-11-7-8-12(2)13(9-11)10-19-15-6-4-3-5-14(15)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXLFKFXQJHDJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2406617.png)
![N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2406618.png)


![2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid](/img/structure/B2406624.png)
![N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2406625.png)
![1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2406626.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2406629.png)




